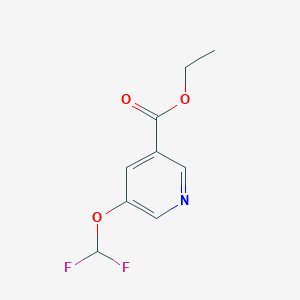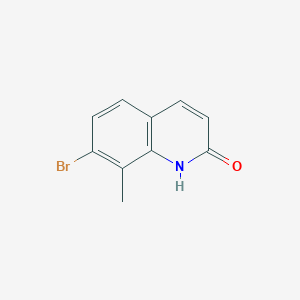
7-Bromo-8-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-methylquinolin-2(1H)-one: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in the quinoline structure can significantly influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methylquinolin-2(1H)-one typically involves the bromination of 8-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 7-Bromo-8-methylquinolin-2(1H)-one can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
7-Bromo-8-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methylquinolin-2(1H)-one: Lacks the bromine atom, which can affect its reactivity and biological properties.
7-Chloro-8-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
7-Bromoquinolin-2(1H)-one: Lacks the methyl group, which can influence its chemical and biological behavior.
Uniqueness
7-Bromo-8-methylquinolin-2(1H)-one is unique due to the presence of both bromine and methyl groups, which can significantly impact its reactivity, biological activity, and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
944407-48-1 |
|---|---|
Formule moléculaire |
C10H8BrNO |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
7-bromo-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |
Clé InChI |
YJVIYKZIHSTRKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NC(=O)C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)

![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
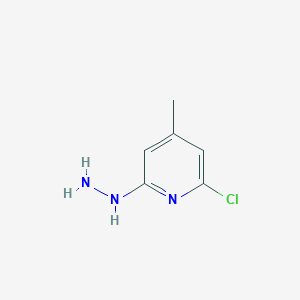
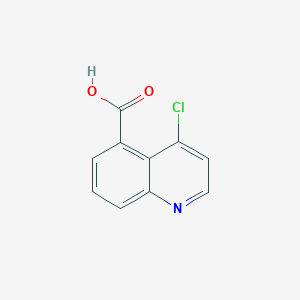
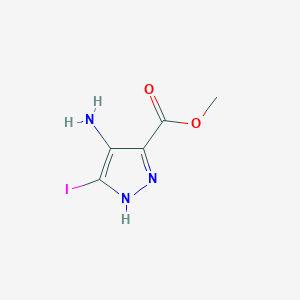
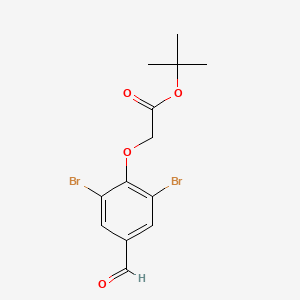
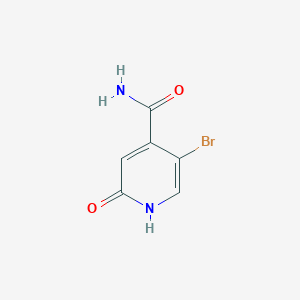

![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
